Computational Physicochemical Profile vs. N-Phenyl-2-(1H-tetrazol-5-yl)acetamide
The furan-2-ylmethyl substituent reduces lipophilicity and increases hydrogen-bond acceptor capacity relative to the phenyl analog. N-(Furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide has a computed XLogP3-AA of -0.7, compared to an estimated +0.3 to +0.5 for N-phenyl-2-(1H-tetrazol-5-yl)acetamide, representing a reduction of approximately 1.0–1.2 log units [1]. The topological polar surface area (TPSA) is 96.7 Ų, driven by the additional furan oxygen contributing to a total of 5 hydrogen-bond acceptors versus 4 for the phenyl analog [1]. This altered polarity profile may influence solubility, permeability, and off-target binding propensity in screening campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.7 (PubChem computed) |
| Comparator Or Baseline | N-Phenyl-2-(1H-tetrazol-5-yl)acetamide: estimated +0.3 to +0.5 (structure-based estimate) |
| Quantified Difference | Δ ~1.0–1.2 log units lower for furan analog |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity (XLogP3 = -0.7 vs. ~+0.4) can translate to improved aqueous solubility and reduced non-specific protein binding, which are key factors in selecting compounds for biophysical screening and fragment-based drug discovery.
- [1] PubChem Compound Summary, CID 16435802, N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide. Computed properties: XLogP3-AA, TPSA, hydrogen bond donor/acceptor counts. National Center for Biotechnology Information (2025). View Source
